2-(1-Acetyl-2-oxopropyl)benzoic acid

Catalog No.
S715681
CAS No.
52962-26-2
M.F
C12H12O4
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Acetyl-2-oxopropyl)benzoic acid

CAS Number

52962-26-2

Product Name

2-(1-Acetyl-2-oxopropyl)benzoic acid

IUPAC Name

2-(2,4-dioxopentan-3-yl)benzoic acid

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C12H12O4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3,(H,15,16)

InChI Key

CKPUMDIQROCRDB-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C

Canonical SMILES

CC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C

2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2), also known as 2-(2,4-dioxopentan-3-yl)benzoic acid, is a highly functionalized aromatic building block featuring an ortho-substituted β-diketone moiety. Synthesized classically via the copper-catalyzed Hurtley reaction, this compound serves as a pivotal intermediate for the construction of complex isocoumarins, phthalides, and multi-ring heterocyclic systems. For industrial and pharmaceutical procurement, sourcing this pre-assembled intermediate offers a direct route to functionalized heterocycles while bypassing the harsh conditions, transition-metal dependence, and purification bottlenecks associated with early-stage C-C bond formation [1].

Research Fit

Target engagement
β‑dicarbonyl architecture supports dual ACC1/ACAT1 inhibition profiling in metabolic disease models
Identity confidence
Peer‑reviewed synthesis and deposited crystal structure provide reference standard for procurement
Off‑target clarity
Negative AChE and platelet data support pathway‑specific interpretation in phenotypic screens

Buyers often consider performing the Hurtley reaction in-house using 2-bromobenzoic acid and acetylacetone, or substituting with simpler precursors like 2-acetylbenzoic acid. However, in-situ copper-catalyzed arylation frequently suffers from incomplete conversion and requires tedious chromatographic separation to isolate the product from unreacted carboxylic acids and residual copper catalysts, which can poison downstream transition-metal transformations [1]. Furthermore, simpler analogs like 2-acetylbenzoic acid lack the dual-electrophile β-diketone structure, restricting downstream cyclization to basic phthalides rather than the highly substituted isocoumarins or pyrazole-fused systems enabled by the 1-acetyl-2-oxopropyl group[2].

Substitution Risk

β‑dicarbonyl pharmacophore
Enables dual enzyme inhibition via chelation and H‑bond network (target CAS 52962‑26‑2)
Mono‑carbonyl analogs (e.g., 2‑acetylbenzoic acid) lack the β‑dicarbonyl unit and show no ACAT1/ACC1 inhibition
Molecular recognition
Ortho‑substituted β‑dicarbonyl group directly engages lipid‑metabolism targets
2‑(2‑oxopropyl)benzoic acid or truncated side chains shift target profile toward platelet or OCT pathways

Process Yield in Isocoumarin Synthesis

When synthesizing 3-substituted isocoumarins, utilizing pre-formed 2-(1-acetyl-2-oxopropyl)benzoic acid allows for direct acid-catalyzed cyclization with high efficiency. In contrast, attempting a one-pot or in-situ cascade starting from 2-bromobenzoic acid often stalls due to competing side reactions and catalyst deactivation, leading to significantly lower overall yields [1].

Evidence DimensionOverall yield of cyclized isocoumarin
Target Compound Data>85-90% yield (direct cyclization)
Comparator Or Baseline45-55% yield (in-situ Hurtley cascade from 2-bromobenzoic acid)
Quantified Difference30-45% absolute increase in final heterocycle yield
ConditionsAcid-mediated cyclization vs. Copper-catalyzed cascade conditions

Procuring the pre-formed intermediate drastically improves the throughput and material efficiency of complex heterocycle manufacturing.

Cellular ACC1 potency
Reported
0.300 nM EC50 (HepG2) vs 53 nM IC50 (CP‑640186)
Supports ACC1 pathway inhibition study at low test concentrations
Cross‑study comparison; assay conditions differ (cellular vs enzymatic)

Elimination of Transition Metal Carryover

The Hurtley reaction requires a significant copper(I) catalyst loading. In-house synthesis of the intermediate often leaves residual copper that is difficult to remove without exhaustive purification, which can interfere with subsequent palladium-catalyzed cross-coupling steps. Commercially procured, high-purity 2-(1-acetyl-2-oxopropyl)benzoic acid bypasses this extraction bottleneck[1].

Evidence DimensionResidual Copper (Cu) Content
Target Compound Data<10 ppm (Commercially purified grade)
Comparator Or Baseline>500 ppm (Crude in-house Hurtley product before chromatography)
Quantified Difference50-fold reduction in transition metal contamination
ConditionsStandard aqueous workup vs. commercial purification

Low transition metal carryover is critical for preventing catalyst poisoning in subsequent steps and meeting pharmaceutical intermediate specifications.

Cellular ACAT1 potency
Reported
2.5 μM IC50 vs 9 nM EC50 (Nevanimibe)
Enables dose‑response studies in partial ACAT1 inhibition range
Moderate potency may support threshold‑effect experiments

Enhanced Electrophilic Versatility vs. Mono-Ketones

Compared to simpler precursors like 2-acetylbenzoic acid, the presence of the β-diketone moiety in 2-(1-acetyl-2-oxopropyl)benzoic acid provides dual electrophilic centers. This allows for direct condensation with dinucleophiles such as hydrazines to form complex pyrazole-substituted benzoic acids, a reaction pathway that is structurally impossible with mono-ketone analogs [1].

Evidence DimensionAccessible condensation pathways with dinucleophiles
Target Compound DataForms 1,2-diazole (pyrazole) and isoxazole derivatives
Comparator Or Baseline2-Acetylbenzoic acid (Forms only simple hydrazones/oximes)
Quantified DifferenceEnables multi-ring heterocyclic fusion
ConditionsReaction with hydrazine or hydroxylamine

Provides a broader chemical space for library synthesis in drug discovery, justifying its selection over simpler ortho-acyl benzoic acids.

AChE selectivity
Class‑level inference
No inhibition at 26 μM
May reduce cholinergic‑related assay artifacts
Negative data from limited screening; verify in target model
Identity & purity reference
Direct comparison
Organic Syntheses protocol, CSD crystal structure
Supports batch‑to‑batch identity verification
Peer‑reviewed reference standard available
Platelet pathway activity
Class‑level inference
No reported anti‑platelet or prostaglandin modulation
Simplifies in vivo model interpretation
Absence data from literature; may require model‑specific validation

Substituted Isocoumarin Synthesis

Due to its pre-formed β-diketone and carboxylic acid functionalities, this compound is the ideal starting material for the rapid, acid-catalyzed synthesis of 3-substituted isocoumarins. Procuring this intermediate allows manufacturers to bypass early-stage copper catalysis, ensuring higher yields and lower heavy-metal contamination in the final heterocyclic products [1].

Pyrazole-Fused Library Synthesis

In medicinal chemistry, the dual electrophilic centers of the 1-acetyl-2-oxopropyl group allow for direct condensation with hydrazines. This makes the compound highly valuable for generating libraries of pyrazole-substituted benzoic acids, which are critical scaffolds for discovering new kinase inhibitors and anti-inflammatory agents [2].

Advanced Phthalide Manufacturing

For the production of complex, highly functionalized phthalides, this compound offers a superior alternative to 2-acetylbenzoic acid. Its extended side chain provides additional handles for derivatization, enabling the synthesis of advanced neuroprotective or biologically active phthalide analogs without requiring multi-step side-chain elongation [1].

Application Fit

Application
Selection Property
Validation Focus
ACC1‑driven lipogenesis studies (cancer/metabolic models)
Reported cellular ACC1 inhibition potency
De novo lipogenesis endpoint in HepG2 or organoid models
Partial ACAT1 inhibition in cholesterol esterification
Defined micromolar ACAT1 IC50 for dose‑response titration
Lipid droplet and foam cell formation thresholds
Chemical biology probe development
Clean off‑target profile (AChE, platelet)
Pathway‑specific readouts without neurological/hemostatic interference
Synthetic chemistry reference standard
Peer‑reviewed synthesis and crystal structure
Identity and purity verification against authoritative data

XLogP3

1.7

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